molecular formula C15H15N3O2S B2634852 (E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035001-37-5

(E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2634852
CAS No.: 2035001-37-5
M. Wt: 301.36
InChI Key: LSFXRUKUBYEZER-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that features a pyridazin-3-yloxy group, a pyrrolidin-1-yl group, and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions One common approach is to start with the preparation of the pyridazin-3-yloxy intermediate, which is then coupled with a pyrrolidin-1-yl derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form the corresponding alkane.

    Substitution: The pyridazin-3-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules

Biology

This compound may have potential as a pharmacophore in drug discovery. The presence of the pyridazin-3-yloxy and thiophen-2-yl groups suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as anti-inflammatory, anti-cancer, or antimicrobial agents. The pyrrolidin-1-yl group is known to enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the material science industry, this compound could be used in the development of new materials with specific electronic or optical properties. The thiophen-2-yl group is particularly interesting for applications in organic electronics.

Mechanism of Action

The mechanism of action of (E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyridazin-3-yloxy group may bind to specific protein targets, while the thiophen-2-yl group could enhance membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Pyridazin-3-yloxy derivatives: These compounds share the pyridazin-3-yloxy group and may have similar biological activities.

    Pyrrolidin-1-yl derivatives: Compounds with the pyrrolidin-1-yl group are often explored in drug discovery for their favorable pharmacokinetic properties.

    Thiophen-2-yl derivatives: These compounds are known for their applications in organic electronics and materials science.

Uniqueness

(E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is unique due to the combination of these three functional groups in a single molecule. This unique structure allows for diverse applications across different fields, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

(E)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-15(6-5-13-3-2-10-21-13)18-9-7-12(11-18)20-14-4-1-8-16-17-14/h1-6,8,10,12H,7,9,11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFXRUKUBYEZER-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.